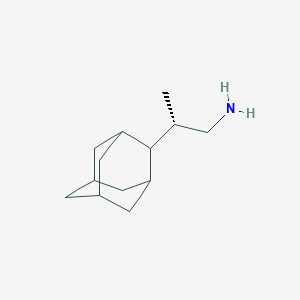
3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group . The “2-butoxyphenyl” part suggests the presence of a phenyl group with a butoxy (four-carbon alkoxy) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like Suzuki–Miyaura coupling, which is a popular method for forming carbon-carbon bonds . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis
Again, specific reactions involving this compound are not available. But, similar compounds often participate in reactions like the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters is another reaction that similar compounds might undergo .Applications De Recherche Scientifique
Functionalization and Theoretical Studies
Functionalization Reactions : Pyrazole derivatives have been involved in functionalization reactions to explore their chemical properties and potential applications in designing new compounds. For instance, the synthesis of pyrazole-3-carboxamides through the reaction of acid chlorides with 2,3-diaminopyridine demonstrates the versatility of pyrazole compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005). These studies provide insights into the reactivity and functionalization mechanisms of pyrazole derivatives, showcasing their potential in creating a variety of chemical entities for further applications.
Theoretical Analysis : Theoretical studies, including reaction mechanism investigations, have been conducted to understand the behavior of pyrazole compounds under different conditions. Such studies aid in predicting the outcomes of reactions involving pyrazole derivatives and in designing new compounds with desired properties (Yıldırım & Kandemirli, 2006).
Materials Science and Coordination Chemistry
- Ligand Design for Metal Complexes : Pyrazole derivatives have been used as ligands to design metal complexes with unique structural and functional properties. For example, the use of 3,5-bis(4-butoxyphenyl)pyrazole derivatives in synthesizing gold(I) and palladium(II) complexes illustrates their application in creating materials with potential uses in catalysis and materials science (Claramunt et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-8-19-13-7-5-4-6-10(13)11-9-12(14(17)18)16-15-11/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQCBXKHCDZQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2807996.png)
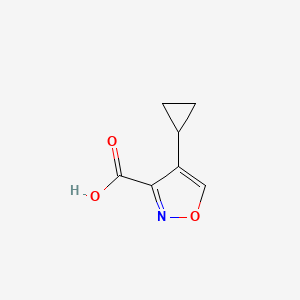
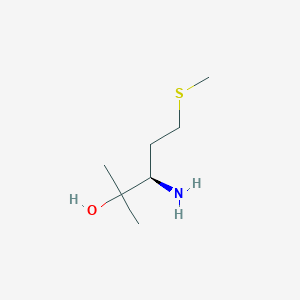

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2808000.png)
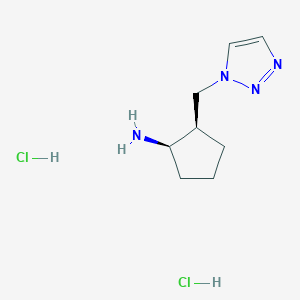
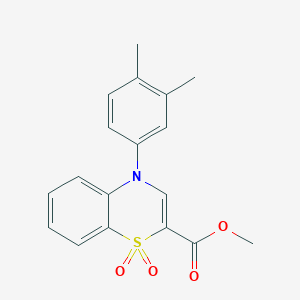
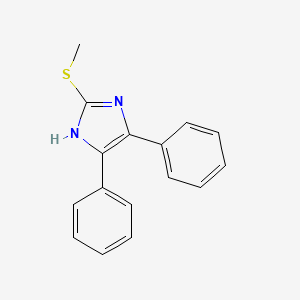
![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)
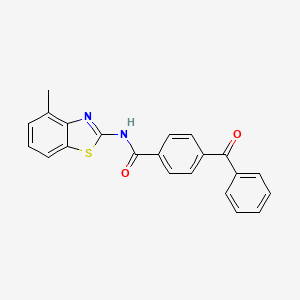
![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)
![N-[(3-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808017.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)
